4-Dimethylaminomethyl-cyclohexylamine
Overview
Description
4-Dimethylaminomethyl-cyclohexylamine is a cyclic amine with the chemical formula C9H20N2 and a molecular weight of 156.27 g/mol . This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications . It is known for its versatile chemical structure and biological activity, making it a subject of extensive research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dimethylaminomethyl-cyclohexylamine can be synthesized through various methods. One common approach involves the reaction of cyclohexylamine with formaldehyde and dimethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylaminomethyl-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of substituted cyclohexylamines .
Scientific Research Applications
4-Dimethylaminomethyl-cyclohexylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Dimethylaminomethyl-cyclohexylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,4’-Methylenebis(cyclohexylamine): This compound has a similar cyclic structure but with two cyclohexylamine groups connected by a methylene bridge.
Cyclohexylamine: A simpler amine with a single cyclohexyl group.
Isophoronediamine: Another cyclic amine with a different substitution pattern.
Uniqueness: 4-Dimethylaminomethyl-cyclohexylamine is unique due to its dimethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWFZJIINVRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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